Unraveling the Mechanism of Action of ATM-3507 Trihydrochloride: A Technical Guide
Unraveling the Mechanism of Action of ATM-3507 Trihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ATM-3507 trihydrochloride is a potent and selective small molecule inhibitor of the tropomyosin isoforms Tpm3.1 and Tpm3.2, which are crucial components of the actin cytoskeleton in cancer cells. By disrupting the stability and function of Tpm3.1/3.2-containing actin filaments, ATM-3507 induces a cascade of events culminating in cell cycle arrest at the G2/M phase and subsequent apoptosis. This technical guide provides an in-depth overview of the mechanism of action of ATM-3507, supported by a compilation of preclinical data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows. While showing promise in preclinical models, the clinical development of ATM-3507 (also known as Anisina) was halted due to toxicity concerns observed in preclinical studies.[1] Nevertheless, the study of ATM-3507 provides valuable insights into the therapeutic potential of targeting the actin cytoskeleton in oncology.
Core Mechanism of Action: Targeting the Actin Cytoskeleton via Tropomyosin
ATM-3507 exerts its anticancer effects by directly targeting the cancer-associated tropomyosin isoforms Tpm3.1 and Tpm3.2.[2][3] Tropomyosins are coiled-coil proteins that polymerize along actin filaments, providing stability and regulating the interaction of actin with other proteins, such as myosin and cofilin.[4] Tpm3.1 is particularly overexpressed in a variety of cancers and plays a critical role in maintaining the integrity of the cancer cell cytoskeleton, which is essential for processes such as cell division, motility, and invasion.[5][6]
ATM-3507 binds to the C-terminus of Tpm3.1, a region crucial for its function.[7] This binding disrupts the normal association of Tpm3.1 with actin filaments, leading to filament destabilization and disassembly.[8] The consequences of this disruption are profound, leading to a cascade of cellular events that ultimately result in cancer cell death.
Signaling Pathway of ATM-3507 Action
Quantitative Preclinical Data
The preclinical efficacy of ATM-3507 has been evaluated in various cancer models, both as a single agent and in combination with other chemotherapeutic drugs.
In Vitro Cytotoxicity
ATM-3507 has demonstrated potent cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) at 48h | IC50 (µM) at 72h | Citation |
| NU-DUL-1 | Diffuse Large B-cell Lymphoma | ~3 | ~3 | [8] |
| TMD8 | Diffuse Large B-cell Lymphoma | ~3 | ~3 | [8] |
| Toledo | Diffuse Large B-cell Lymphoma | ~10 | 1.25 | [8] |
| SU-DHL-8 | Diffuse Large B-cell Lymphoma | ~0.2 | ~0.2 | [8] |
| OVCAR4 | Ovarian Cancer | Low-micromolar | Not Reported | [5] |
| A2780 | Ovarian Cancer | Low-micromolar | Not Reported | [5] |
| SKOV3 | Ovarian Cancer | Low-micromolar | Not Reported | [5] |
Synergy with Microtubule-Targeting Agents
A significant finding in the preclinical evaluation of ATM-3507 is its synergistic activity with microtubule-targeting agents, such as vincristine. This synergy is attributed to the dual disruption of two critical components of the cytoskeleton: actin filaments and microtubules.
| Cell Line | Cancer Type | Combination Agent | Synergy Analysis Method | Result | Citation |
| Neuroblastoma Cell Lines (unspecified) | Neuroblastoma | Vincristine | Chou-Talalay | High degree of synergy | [9] |
| Ovarian Cancer Cell Lines (OVCAR4, A2780, SKOV3) | Ovarian Cancer | Vinorelbine, Paclitaxel | Not Specified | Synergy observed | [5] |
| MCF-7 | Breast Cancer | Vincristine | Chou-Talalay (CI < 1) | Synergistic | [10] |
In Vivo Efficacy in Neuroblastoma Xenograft Model
In a neuroblastoma xenograft model using CHLA-20 cells, the combination of ATM-3507 and vincristine resulted in significant tumor growth regression and improved survival compared to either agent alone.[11]
| Treatment Group | Tumor Growth | Survival | Citation |
| Control | Progressive Growth | - | [11] |
| ATM-3507 alone | Moderate Inhibition | Modest Improvement | [11] |
| Vincristine alone | Moderate Inhibition | Modest Improvement | [11] |
| ATM-3507 + Vincristine | Profound Regression | Significantly Improved | [11] |
Key Experimental Protocols
This section provides an overview of the methodologies used to elucidate the mechanism of action and efficacy of ATM-3507.
Cell Viability and Synergy Assays
Objective: To determine the cytotoxic effects of ATM-3507 alone and in combination with other drugs.
Protocol:
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Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
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Cells are treated with a range of concentrations of ATM-3507, a combination agent (e.g., vincristine), or a combination of both.
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After a specified incubation period (e.g., 48 or 72 hours), cell viability is assessed using a metabolic assay such as the Alamar Blue assay or MTS assay.
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For synergy analysis, the data is analyzed using the Chou-Talalay method to calculate a Combination Index (CI). A CI value less than 1 indicates synergy.[12]
Cell Cycle Analysis
Objective: To investigate the effect of ATM-3507 on cell cycle progression.
Protocol:
-
Cells are treated with ATM-3507 for a defined period (e.g., 24 hours).
-
Cells are harvested, fixed in ethanol, and stained with a DNA-intercalating dye such as propidium iodide (PI).
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The DNA content of the cells is analyzed by flow cytometry.
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The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified to determine if the drug induces cell cycle arrest at a specific phase.[8]
Apoptosis Assay
Objective: To determine if ATM-3507 induces programmed cell death.
Protocol:
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Cells are treated with ATM-3507.
-
Apoptosis is assessed by flow cytometry using Annexin V and propidium iodide (PI) staining. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells.
-
Alternatively, apoptosis can be confirmed by Western blotting for the cleavage of PARP or caspase-3.
High-Content Imaging of Tropomyosin Filaments
Objective: To visualize the effect of ATM-3507 on Tpm3.1-containing filaments.
Protocol:
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Cells are cultured on imaging plates and treated with ATM-3507.
-
Cells are fixed, permeabilized, and stained with an antibody specific for Tpm3.1.
-
The cells are imaged using a high-content imaging system.
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Image analysis software is used to quantify the disruption of Tpm3.1 filaments.
Experimental Workflow for In Vitro Analysis
Downstream Cellular Consequences of Tpm3.1/3.2 Inhibition
The disruption of Tpm3.1/3.2-containing actin filaments by ATM-3507 triggers several downstream cellular events that contribute to its anticancer activity.
G2/M Cell Cycle Arrest
A primary consequence of ATM-3507 treatment is the arrest of cancer cells in the G2/M phase of the cell cycle.[8][9] This is thought to be due to the critical role of a properly functioning actin cytoskeleton in cytokinesis, the final stage of cell division. By destabilizing actin filaments, ATM-3507 impairs the formation and function of the contractile ring, which is necessary for the physical separation of daughter cells.
Furthermore, the synergy observed with microtubule inhibitors like vincristine suggests an impact on the mitotic spindle. The combination of a disrupted actin cytoskeleton and impaired microtubule dynamics leads to a robust mitotic arrest. This is often associated with the activation of the spindle assembly checkpoint (SAC), a cellular surveillance mechanism that ensures proper chromosome segregation.[5]
Spindle Assembly Checkpoint Activation
Induction of Apoptosis
The sustained G2/M arrest induced by ATM-3507 ultimately leads to the activation of the apoptotic cascade.[9] This is evidenced by the appearance of apoptotic markers such as cleaved PARP and Annexin V staining in treated cells. The induction of apoptosis is significantly enhanced when ATM-3507 is combined with microtubule-targeting agents.[5]
Inhibition of Cell Motility and Invasion
The actin cytoskeleton is fundamental for cell migration and invasion, processes that are central to cancer metastasis. By disrupting actin filament dynamics, ATM-3507 has been shown to inhibit the motility of cancer cells, such as diffuse large B-cell lymphoma cells.[8] This suggests that beyond its cytotoxic effects, ATM-3507 may also have anti-metastatic potential.
Conclusion and Future Perspectives
ATM-3507 trihydrochloride represents a pioneering effort in targeting the cancer-specific actin cytoskeleton through the inhibition of Tpm3.1/3.2. Its mechanism of action, centered on the disruption of actin filament stability, leads to potent anticancer effects, including G2/M cell cycle arrest and apoptosis, particularly in combination with microtubule-targeting drugs. Although its clinical development was terminated due to toxicity, the extensive preclinical characterization of ATM-3507 has provided a wealth of knowledge for the field of oncology drug development.
The insights gained from studying ATM-3507 underscore the validity of the actin cytoskeleton as a therapeutic target in cancer. Future research in this area may focus on developing second-generation tropomyosin inhibitors with an improved therapeutic window or exploring other components of the actin regulatory machinery as novel drug targets. The detailed understanding of the mechanism of action of ATM-3507, as outlined in this guide, will serve as a valuable resource for these future endeavors.
References
- 1. A small molecule inhibitor of tropomyosin dissociates actin binding from tropomyosin-directed regulation of actin dynam… [ouci.dntb.gov.ua]
- 2. The tropomyosin 3.1/3.2 inhibitor ATM-3507 alters B-cell actin dynamics and impairs the growth and motility of diffuse large B-cell lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tropomyosin Tpm3.1 Is Required to Maintain the Structure and Function of the Axon Initial Segment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tropomyosin isoforms regulate cofilin 1 activity by modulating actin filament conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deletion of the Actin-Associated Tropomyosin Tpm3 Leads to Reduced Cell Complexity in Cultured Hippocampal Neurons—New Insights into the Role of the C-Terminal Region of Tpm3.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular integration of the anti-tropomyosin compound ATM-3507 into the coiled coil overlap region of the cancer-associated Tpm3.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The tropomyosin 3.1/3.2 inhibitor ATM-3507 alters B-cell actin dynamics and impairs the growth and motility of diffuse large B-cell lymphoma cell lines [frontiersin.org]
- 9. Identification of Cancer-Targeted Tropomyosin Inhibitors and Their Synergy with Microtubule Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. brieflands.com [brieflands.com]
- 11. researchgate.net [researchgate.net]
- 12. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
